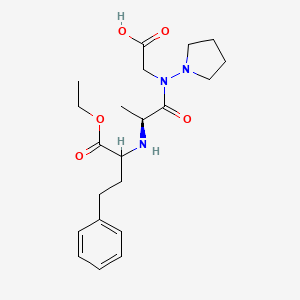
N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is a synthetic organic compound that belongs to the class of peptides This compound is characterized by the presence of an ethoxycarbonyl group, a phenylpropyl group, an alanyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The starting materials may include ethyl chloroformate, phenylpropylamine, alanine, and pyrrolidine. The reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts or reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which “N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
Similar compounds include other peptides with analogous structural features, such as:
- N-(N-(1-(Methoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine
- N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(piperidin-1-YL)glycine
Uniqueness
“N-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)alanyl)-N-(pyrrolidin-1-YL)glycine” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H31N3O5 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-pyrrolidin-1-ylamino]acetic acid |
InChI |
InChI=1S/C21H31N3O5/c1-3-29-21(28)18(12-11-17-9-5-4-6-10-17)22-16(2)20(27)24(15-19(25)26)23-13-7-8-14-23/h4-6,9-10,16,18,22H,3,7-8,11-15H2,1-2H3,(H,25,26)/t16-,18?/m0/s1 |
InChIキー |
KCDAGNQTOFWXBX-ATNAJCNCSA-N |
異性体SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)N2CCCC2 |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B12300442.png)
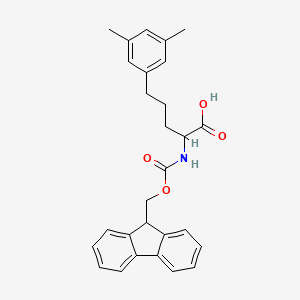
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
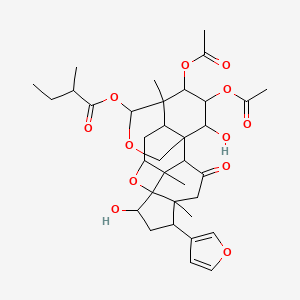
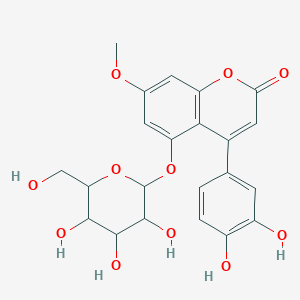
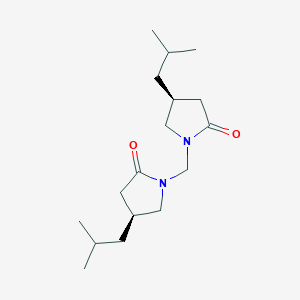
![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
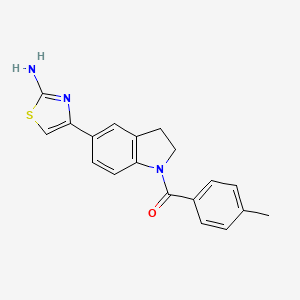
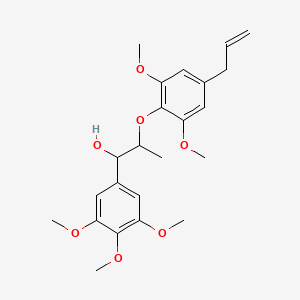
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)

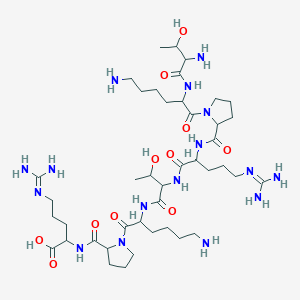
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
